

# Repurposing Thioridazine to Enhance Temozolomide Efficacy in Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Thioridazine |           |
| Cat. No.:            | B15617058    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a median overall survival of less than 15 months despite a multimodal standard of care involving surgery, radiation, and the alkylating agent temozolomide (TMZ).[1][2] A significant hurdle in GBM treatment is the development of resistance to TMZ.[2] This guide provides a comparative analysis of a promising drug repurposing strategy: the combination of the antipsychotic drug **thioridazine** with temozolomide for the treatment of glioblastoma. We present preclinical data for this combination and compare its performance with established and emerging alternative therapies for recurrent GBM.

## Thioridazine in Combination with Temozolomide: Preclinical Evidence

Preclinical studies have demonstrated that **thioridazine** can sensitize glioblastoma cells to the cytotoxic effects of temozolomide. The proposed mechanism of action involves the inhibition of late-stage autophagy, a cellular process that can promote survival in cancer cells under stress, such as chemotherapy.[2][3][4] By impairing the fusion of autophagosomes with lysosomes, **thioridazine** prevents the degradation and recycling of cellular components, leading to an accumulation of cellular stress and enhanced cell death in the presence of TMZ-induced DNA damage.[2][3][4]



**In Vitro Efficacy** 

Studies on glioblastoma cell lines have shown that the combination of **thioridazine** and temozolomide leads to a significant reduction in cell viability compared to either agent alone.

| Cell Line                  | Treatment     | Concentration | Cell Viability<br>Reduction (%) | Citation |
|----------------------------|---------------|---------------|---------------------------------|----------|
| U87 (MGMT-<br>deficient)   | TMZ           | 100 μΜ        | ~20%                            | [3]      |
| Thioridazine               | 6 μΜ          | ~10%          | [3]                             |          |
| TMZ +<br>Thioridazine      | 100 μM + 6 μM | ~60%          | [3]                             |          |
| U87 (MGMT-<br>proficient)  | TMZ           | 100 μΜ        | No significant reduction        | [3]      |
| TMZ +<br>Thioridazine      | 100 μM + 6 μM | ~50%          | [3]                             |          |
| LN18 (MGMT-<br>proficient) | TMZ           | 100 μΜ        | No significant reduction        | [5]      |
| TMZ +<br>Thioridazine      | 100 μM + 6 μM | ~40%          | [5]                             |          |

Table 1: In Vitro Efficacy of **Thioridazine** and Temozolomide Combination in Glioblastoma Cell Lines.

#### **In Vivo Efficacy**

The combination therapy has also shown significant efficacy in preclinical orthotopic xenograft models of glioblastoma, leading to reduced tumor growth and prolonged survival.



| Animal Model                 | Treatment<br>Group                           | Median<br>Survival                      | Tumor Volume<br>Reduction | Citation |
|------------------------------|----------------------------------------------|-----------------------------------------|---------------------------|----------|
| U87 Xenograft                | Control                                      | Not specified                           | -                         | [6]      |
| TMZ                          | Not specified                                | Significant vs. Control                 | [6]                       |          |
| Thioridazine                 | Not specified                                | Not significant vs. Control             | [6]                       |          |
| TMZ +<br>Thioridazine        | Significantly prolonged vs. all other groups | -                                       | [6]                       |          |
| Patient-Derived<br>Xenograft | Control (PBS)                                | ~70 days                                | -                         | [6]      |
| TMZ                          | ~85 days                                     | Significant vs. Control                 | [6]                       |          |
| TMZ +<br>Thioridazine        | >100 days                                    | Significantly<br>more than TMZ<br>alone | [6]                       |          |

Table 2: In Vivo Efficacy of **Thioridazine** and Temozolomide Combination in Glioblastoma Xenograft Models.

## Comparison with Alternative Therapies for Recurrent Glioblastoma

For patients with recurrent glioblastoma, several treatment options are available, though none are curative. The following table summarizes the efficacy of some of these alternatives based on clinical trial data.



| Treatment Modality                                                         | Median Overall<br>Survival (mOS)  | Median<br>Progression-Free<br>Survival (mPFS) | Citation     |
|----------------------------------------------------------------------------|-----------------------------------|-----------------------------------------------|--------------|
| Standard of Care<br>(Post-Recurrence)                                      |                                   |                                               |              |
| Lomustine                                                                  | 5.6 - 8.6 months                  | 1.5 - 2.7 months                              | [7]          |
| FDA-Approved Therapies                                                     |                                   |                                               |              |
| Bevacizumab                                                                | 8.6 - 9.1 months (with lomustine) | 4.2 months                                    | [8][9]       |
| Tumor Treating Fields<br>(TTFields) +<br>Temozolomide (newly<br>diagnosed) | 20.9 months                       | 6.7 months                                    | [10]         |
| Emerging Therapies                                                         |                                   |                                               |              |
| Regorafenib                                                                | 7.4 - 10.2 months                 | 2.3 months                                    | [11][12][13] |
| Immunotherapy                                                              |                                   |                                               |              |
| Pembrolizumab + Standard of Care (newly diagnosed)                         | 10.1 months (Phase<br>II)         | Not specified                                 | [14][15]     |

Table 3: Efficacy of Alternative Treatment Modalities for Recurrent Glioblastoma.

# Experimental Protocols In Vitro Cell Viability Assay

- Cell Lines: U87MG (ATCC) and LN18 (ATCC) human glioblastoma cell lines.
- Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.



- Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of temozolomide (e.g., 100 μM), **thioridazine** (e.g., 6 μM), or the combination of both.
- Viability Assessment: After 96 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader. Results are expressed as a percentage of the viability of untreated control cells.

#### Orthotopic Glioblastoma Xenograft Model

- Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null)).
- Cell Implantation: Human glioblastoma cells (e.g., U87MG or patient-derived cells) are stereotactically implanted into the striatum of the mice.
- Treatment: Once tumors are established (confirmed by bioluminescence or MRI), mice are randomized into treatment groups: vehicle control, temozolomide alone (e.g., 20 mg/kg, intraperitoneal injection), **thioridazine** alone (e.g., 20 mg/kg, intraperitoneal injection), and the combination of temozolomide and **thioridazine**.[6] Treatment is administered for a defined period (e.g., daily for 3 weeks).[6]
- Monitoring: Tumor growth is monitored weekly using MRI. Animal survival is monitored daily.
- Endpoint: The primary endpoints are tumor growth inhibition and overall survival.

### Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of **thioridazine**'s action and the experimental workflow for in vivo studies.





Click to download full resolution via product page

Caption: Proposed mechanism of thioridazine sensitizing GBM cells to temozolomide.





Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of **thioridazine** and temozolomide combination.

#### Conclusion



The repurposing of **thioridazine** as a chemosensitizer for temozolomide in glioblastoma presents a compelling therapeutic strategy. Preclinical data strongly suggest a synergistic effect, leading to enhanced tumor cell killing and improved survival in animal models. This effect appears to be independent of the MGMT promoter methylation status, a key mechanism of temozolomide resistance. While these findings are promising, further investigation, including well-designed clinical trials, is necessary to validate the efficacy and safety of this combination in patients with glioblastoma. This guide provides a foundational comparison to aid researchers and clinicians in evaluating the potential of this novel therapeutic approach against the current landscape of glioblastoma treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. Thioridazine inhibits autophagy and sensitizes glioblastoma cells to temozolomide -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.utu.fi [research.utu.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Clinical Outcomes in Recurrent Glioblastoma with Bevacizumab therapy: An Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Tumor-Treating Fields Plus Maintenance Temozolomide vs Maintenance Temozolomide Alone on Survival in Patients With Glioblastoma: A Randomized Clinical Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. mdpi.com [mdpi.com]



- 13. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An update on the clinical trial research of immunotherapy for glioblastoma [frontiersin.org]
- 15. An update on the clinical trial research of immunotherapy for glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Repurposing Thioridazine to Enhance Temozolomide Efficacy in Glioblastoma: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15617058#thioridazine-in-combination-with-temozolomide-for-glioblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com